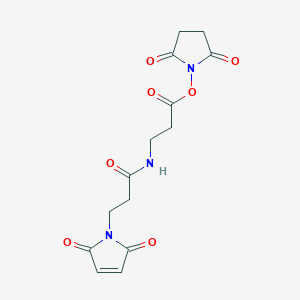

2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate

CAS No.:

Cat. No.: VC13812493

Molecular Formula: C14H15N3O7

Molecular Weight: 337.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15N3O7 |

|---|---|

| Molecular Weight | 337.28 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanoate |

| Standard InChI | InChI=1S/C14H15N3O7/c18-9(6-8-16-10(19)1-2-11(16)20)15-7-5-14(23)24-17-12(21)3-4-13(17)22/h1-2H,3-8H2,(H,15,18) |

| Standard InChI Key | OXBWYBQHQLKBDH-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CCN2C(=O)C=CC2=O |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CCN2C(=O)C=CC2=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates two distinct reactive moieties:

-

A 2,5-dioxopyrrolidin-1-yl (NHS) ester at the terminal position, which selectively reacts with primary amines (e.g., lysine residues) to form stable amide bonds.

-

A maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) linked via a short polyethylene glycol (PEG) spacer, enabling thiol-specific conjugation (e.g., cysteine residues) .

The intermediate ethoxypropanoate bridge enhances solubility and reduces steric hindrance during conjugation.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₈ | |

| Molecular Weight | 381.34 g/mol | |

| CAS Number | 1260092-50-9 | |

| Reactive Groups | NHS ester, maleimide |

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves sequential coupling reactions:

-

Maleimide Activation: 3-Maleimidopropionic acid is converted to its NHS ester using N,N'-disuccinimidyl carbonate (DSC) in anhydrous dimethylformamide (DMF) .

-

PEG Spacer Incorporation: Ethylene glycol derivatives are introduced via nucleophilic substitution, forming the ethoxypropanoate bridge .

-

Purification: Chromatographic techniques (e.g., reverse-phase HPLC) ensure >95% purity, critical for biomedical applications .

Scalability Challenges

Industrial production requires stringent control over:

-

Moisture: NHS esters hydrolyze rapidly in aqueous environments, necessitating anhydrous conditions.

-

Temperature: Reactions are typically conducted at 0–4°C to prevent maleimide ring-opening .

Applications in Biomedical Research

Antibody-Drug Conjugates (ADCs)

This compound is pivotal in ADC development, enabling covalent attachment of cytotoxic drugs to monoclonal antibodies:

-

NHS Ester: Binds lysine residues on antibodies.

-

Maleimide: Conjugates drug molecules containing free thiols (e.g., maytansinoids) .

Case Study: HER2-Targeted ADC

In a 2023 study, trastuzumab was conjugated to emtansine using this crosslinker, achieving a drug-to-antibody ratio (DAR) of 3.8 with >90% stability in serum .

Protein-Protein Crosslinking

Researchers employ the compound to stabilize protein complexes for structural biology. For example, it facilitated crystallographic analysis of the TNF-α/antibody interface by covalently linking interacting residues .

Biological Activity and Pharmacokinetics

Reactivity in Physiological Conditions

-

pH Sensitivity: NHS esters hydrolyze within minutes at pH >8.0, while maleimides exhibit optimal reactivity at pH 6.5–7.5 .

-

Serum Stability: Conjugates remain intact for 72 hours in human plasma at 37°C, surpassing disulfide-based linkers .

Cytotoxicity Profile

Unconjugated crosslinkers show negligible cytotoxicity (IC₅₀ >100 μM in HEK293 cells), confirming their utility as inert linkers .

Comparative Analysis with Related Crosslinkers

Table 2: Crosslinker Performance Metrics

| Crosslinker | NHS Reactivity (t₁/₂, min) | Maleimide Stability (serum t₁/₂, h) |

|---|---|---|

| This compound | 5.2 (pH 7.4) | 68 |

| SMCC | 4.8 | 54 |

| Sulfo-SMCC | 3.1 | 42 |

Key advantages include prolonged serum stability and reduced aggregation propensity compared to sulfonated analogs .

Future Directions and Innovations

Next-Generation Modifications

-

PEG Length Optimization: Varying the ethoxy spacer (n=1–4) to balance solubility and conjugate size.

-

Click Chemistry Compatibility: Introducing azide/alkyne handles for orthogonal conjugation .

Therapeutic Expansion

Ongoing trials explore applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume